molecular formula C4H4F4O2 B157923 Methyl 2,2,3,3-tetrafluoropropionate CAS No. 1893-38-5

Methyl 2,2,3,3-tetrafluoropropionate

Cat. No.: B157923
CAS No.: 1893-38-5
M. Wt: 160.07 g/mol
InChI Key: WTZYOEZOPLDMKT-UHFFFAOYSA-N
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Description

Methyl 2,2,3,3-tetrafluoropropionate is an organic compound with the molecular formula C4H4F4O2. It is a fluorinated ester, specifically a methyl ester of tetrafluoropropionic acid. This compound is known for its unique chemical properties due to the presence of four fluorine atoms, which significantly influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,2,3,3-tetrafluoropropionate typically involves the reaction of tetrafluoroethylene with methanol in the presence of a catalyst. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,2,3,3-tetrafluoropropionate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed to form tetrafluoropropionic acid and methanol.

    Reduction: The compound can be reduced to form corresponding alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.

    Hydrolysis: Acidic or basic aqueous solutions are employed to hydrolyze the ester group.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction reactions.

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Hydrolysis: Tetrafluoropropionic acid and methanol.

    Reduction: Corresponding alcohols.

Scientific Research Applications

Methyl 2,2,3,3-tetrafluoropropionate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals with enhanced metabolic stability.

    Industry: Utilized in the production of specialty chemicals, including fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of methyl 2,2,3,3-tetrafluoropropionate involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable intermediate in chemical reactions. The compound can participate in nucleophilic substitution reactions, where the ester group is a key site for reactivity. Additionally, the fluorine atoms can influence the electronic properties of the molecule, affecting its interactions with enzymes and other biological targets .

Comparison with Similar Compounds

  • Methyl 2,3,3,3-tetrafluoropropionate
  • Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate
  • Methyl 2H-perfluoropropanoate

Comparison: Methyl 2,2,3,3-tetrafluoropropionate is unique due to the specific arrangement of fluorine atoms, which imparts distinct chemical properties. Compared to similar compounds, it exhibits higher reactivity in substitution reactions and greater stability under various conditions. The presence of four fluorine atoms also enhances its hydrophobicity and lipophilicity, making it suitable for applications in diverse fields .

Properties

IUPAC Name

methyl 2,2,3,3-tetrafluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F4O2/c1-10-3(9)4(7,8)2(5)6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZYOEZOPLDMKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50463267
Record name Methyl 2,2,3,3-tetrafluoropropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1893-38-5
Record name Methyl 2,2,3,3-tetrafluoropropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2,2,3,3-tetrafluoropropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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